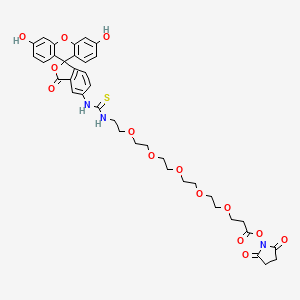
Fluorescein-PEG5-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein-PEG5-NHS ester: is a compound that combines fluorescein, a widely used fluorescent dye, with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester group. This compound is primarily used as a PROTAC (PROteolysis TArgeting Chimera) linker, facilitating the synthesis of PROTAC molecules. The PEG linker enhances solubility in aqueous media, while the NHS ester group enables efficient labeling of primary amines in proteins and antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG5-NHS ester typically involves the conjugation of fluorescein with a PEG linker, followed by the introduction of the NHS ester group. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure efficient coupling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Fluorescein-PEG5-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for labeling proteins and antibodies .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), organic solvents (DMF, DMSO)
Conditions: pH 7.0 to 9.0, room temperature
Major Products: The major product formed from the reaction of this compound with primary amines is a fluorescein-labeled protein or antibody. This product retains the fluorescent properties of fluorescein, allowing for easy detection and analysis .
Scientific Research Applications
Chemistry: Fluorescein-PEG5-NHS ester is used in the synthesis of PROTAC molecules, which are designed to selectively degrade target proteins via the ubiquitin-proteasome system. This application is crucial for developing targeted therapies for various diseases .
Biology: In biological research, this compound is used to label proteins and antibodies for fluorescence microscopy, flow cytometry, and immunofluorescence assays. These techniques are essential for studying cellular processes and protein interactions .
Medicine: In medical research, this compound is used to develop diagnostic tools and therapeutic agents. Its ability to label specific proteins makes it valuable for imaging and tracking disease biomarkers .
Industry: In the industrial sector, this compound is used in the production of fluorescent probes and sensors. These products are used in various applications, including environmental monitoring and quality control .
Mechanism of Action
Fluorescein-PEG5-NHS ester exerts its effects through the formation of stable amide bonds with primary amines in proteins and antibodies. The NHS ester group reacts with the amine group, resulting in the covalent attachment of the fluorescein-PEG linker to the target molecule. This labeling process allows for the visualization and tracking of the labeled proteins in various assays and imaging techniques .
Comparison with Similar Compounds
- Fluorescein-PEG3-NHS ester
- Fluorescein-PEG4-NHS ester
- Fluorescein-PEG6-NHS ester
Comparison: Fluorescein-PEG5-NHS ester is unique due to its specific PEG linker length, which provides an optimal balance between solubility and flexibility. Compared to shorter PEG linkers (e.g., PEG3, PEG4), PEG5 offers better solubility in aqueous media, while longer PEG linkers (e.g., PEG6) may introduce excessive flexibility, potentially affecting the stability of the labeled proteins .
Properties
Molecular Formula |
C38H41N3O14S |
|---|---|
Molecular Weight |
795.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H41N3O14S/c42-25-2-5-29-31(22-25)53-32-23-26(43)3-6-30(32)38(29)28-4-1-24(21-27(28)36(47)54-38)40-37(56)39-10-12-49-14-16-51-18-20-52-19-17-50-15-13-48-11-9-35(46)55-41-33(44)7-8-34(41)45/h1-6,21-23,42-43H,7-20H2,(H2,39,40,56) |
InChI Key |
SBHQUOCPGORZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)
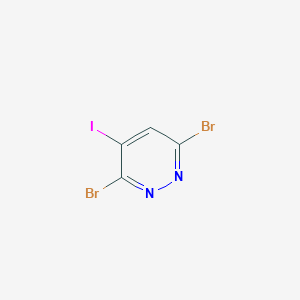
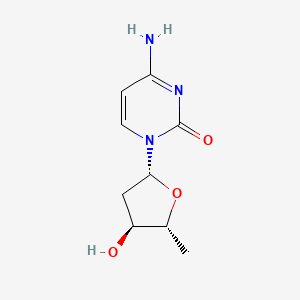
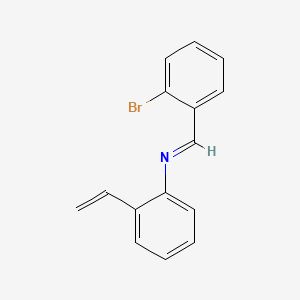
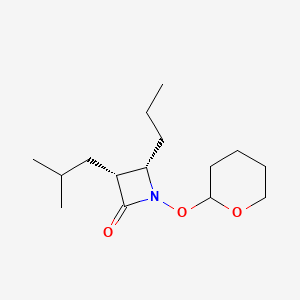
![6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B11828600.png)

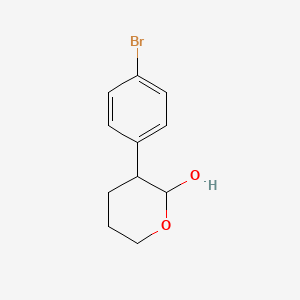
![L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-](/img/structure/B11828620.png)
![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)
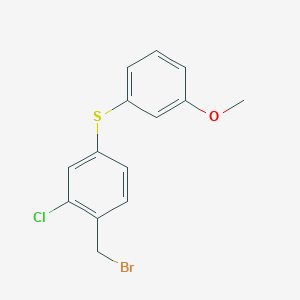

![2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride](/img/structure/B11828636.png)
![S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11828653.png)
